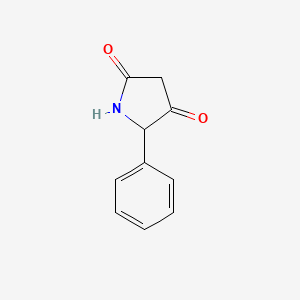

5-Phenylpyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-8-6-9(13)11-10(8)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJFPBAFFVDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874155 | |

| Record name | 5-PHENYL-2,4-PYRROLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19860-27-6 | |

| Record name | 5-PHENYL-2,4-PYRROLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyrrolidinedione Scaffolds Within Organic and Medicinal Chemistry

Pyrrolidinedione scaffolds, also known as succinimides, are five-membered heterocyclic rings containing two carbonyl groups. ontosight.airesearchgate.net This structural motif is a cornerstone in organic and medicinal chemistry due to its presence in a multitude of biologically active compounds. researchgate.netekb.egbohrium.comnih.gov The versatility of the pyrrolidinedione ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological properties. ptfarm.plarkat-usa.org

These scaffolds are recognized for their role in the development of pharmaceuticals targeting a wide array of conditions. bohrium.com Notably, they are key components in drugs with anticonvulsant, antimicrobial, anticancer, and anti-inflammatory activities. ontosight.airesearchgate.netontosight.aimdpi.comsemanticscholar.orgnih.gov The ability of the pyrrolidinedione core to interact with various biological targets is a primary driver of its extensive use in drug discovery. ontosight.ainih.gov For instance, derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their potential as anticonvulsant agents, showing promising activity in preclinical models. uj.edu.plnih.govresearchgate.netdergipark.org.tr

The synthesis of multi-substituted pyrrolidine-2,5-diones is a significant area of focus in both organic and medicinal chemistry. researchgate.net Researchers continuously explore new synthetic routes to create novel derivatives with enhanced efficacy and specificity. diva-portal.orgbeilstein-journals.orgmdpi.com The ease of modification and the stable nature of the pyrrolidinedione ring make it an attractive starting point for constructing complex molecules. ekb.eg

Historical Trajectories of Research Involving 5 Phenylpyrrolidine 2,4 Dione

Early research into pyrrolidinedione derivatives laid the groundwork for the investigation of compounds like 5-Phenylpyrrolidine-2,4-dione. Initial studies focused on the synthesis and characterization of the fundamental pyrrolidinedione structure and its simpler analogs. For example, N-phenylpyrrolidine-2,5-diones were synthesized and their antimicrobial activities were investigated, revealing that certain substitutions on the phenyl ring could lead to potent antifungal and antibacterial agents. tandfonline.com

The synthesis of various substituted pyrrolidine-2,5-diones has been a subject of study for decades. For instance, methods for preparing 4-methyl and 4-methoxy phenyl pyrrolidine-2,5-diones from succinic acid and primary aromatic amines were developed to create bis-heterocyclic chalcones. innovareacademics.in The anticonvulsant properties of 3-phenylpyrrolidine-2,5-dione (B1268348) derivatives with different substituents at the nitrogen atom have also been a significant area of historical research. uj.edu.pl These early investigations into the structure-activity relationships of related compounds provided valuable insights that spurred further exploration into more complex derivatives like 5-Phenylpyrrolidine-2,4-dione.

Current Research Significance and Future Perspectives of 5 Phenylpyrrolidine 2,4 Dione

Retrosynthetic Approaches to the 5-Phenylpyrrolidine-2,4-dione Core

Retrosynthetic analysis of the 5-phenylpyrrolidine-2,4-dione structure reveals several logical bond disconnections that form the basis for various synthetic strategies. The most common approaches involve disconnecting the bonds forming the heterocyclic ring.

A primary disconnection can be made at the N1-C2 and C4-C5 bonds, suggesting a strategy based on a [3+2] cycloaddition reaction. This approach envisions an azomethine ylide as the three-atom component and a suitable electron-deficient alkene, such as a maleimide (B117702) derivative, as the two-atom component. mdpi.comnih.gov Further deconstruction of the azomethine ylide precursor often leads back to an amino acid and an aldehyde. mdpi.comnih.gov

Another common retrosynthetic pathway involves disconnecting the N1-C2 amide bond and the C3-C4 bond. This leads back to a substituted β-amino acid or its synthetic equivalent. This intermediate can be traced back to simpler starting materials through transformations like the Michael addition of an amine to an α,β-unsaturated ester.

A classical approach involves disconnecting both amide bonds (N1-C2 and N1-C5), leading to a 3-phenyl-substituted succinic acid derivative and an ammonia (B1221849) or primary amine source. uj.edu.pl This strategy is straightforward and relies on the cyclization of a pre-functionalized acyclic precursor.

These retrosynthetic analyses guide the design of synthetic routes, which can range from classical condensation reactions to more complex, stereocontrolled multicomponent reactions.

Classical and Modern Strategies in the Synthesis of 5-Phenylpyrrolidine-2,4-dione

The synthesis of the 5-phenylpyrrolidine-2,4-dione ring system can be achieved through a variety of classical and modern chemical reactions. These methods offer different advantages concerning yield, stereocontrol, and substrate scope.

Cyclization Reactions for Pyrrolidinedione Ring Formation

The formation of the pyrrolidinedione ring is the key step in the synthesis of the target scaffold. Various cyclization strategies have been developed to construct this five-membered heterocyclic system.

Classical Condensation Reactions: A traditional and widely used method involves the condensation of a succinic acid derivative with an appropriate amine. For instance, various N-aryl substituted 3-phenylpyrrolidine-2,5-diones have been synthesized by heating 3-phenylsuccinic acids with the corresponding arylamines or arylhydrazines at high temperatures (190-200°C). uj.edu.pl Similarly, N-phenylpyrrolidine-2,5-diones can be prepared from the reaction of succinic anhydride (B1165640) with substituted anilines. derpharmachemica.com These methods are often simple to perform but may require harsh reaction conditions.

[3+2] Cycloaddition Reactions: A more modern and highly versatile approach is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. nih.gov The reaction between azomethine ylides, generated in situ from the condensation of aldehydes and amino esters, and maleimides provides direct access to the pyrrolidine (B122466) core. nih.gov This strategy has been employed to create complex fused-ring systems, such as pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, through a three-component reaction of an amino ester, 2-bromobenzaldehyde, and a maleimide. beilstein-journals.org These multicomponent reactions are highly efficient, combining multiple bond-forming events in a single pot. nih.govbeilstein-journals.org

Intramolecular Cyclization via Michael Addition and Rearrangement: One-pot syntheses involving a sequence of reactions have also been reported. A computational study detailed a pathway for pyrrolidinedione derivative synthesis starting from nitromethane (B149229) and coumarin. rsc.orgresearchgate.net The mechanism involves an initial Michael addition, followed by a Nef-type rearrangement and a final, low-energy barrier cyclization step to form the pyrrolidine ring. rsc.orgresearchgate.netresearchgate.net Another powerful method is the intramolecular cyclization that occurs after a conjugate addition. For example, the addition of a diorganozinc species to a nitroacrylate, followed by an in situ nitro-Mannich reaction and spontaneous lactamisation, yields highly substituted pyrrolidinones. ucl.ac.uk

| Cyclization Strategy | Key Precursors | Reaction Type | Key Features | Reference(s) |

| Thermal Condensation | Substituted Succinic Acid + Amine/Hydrazine (B178648) | Condensation | Classical method, often requires high temperatures. | uj.edu.pl |

| 1,3-Dipolar Cycloaddition | Amino Ester + Aldehyde + Maleimide | Multicomponent [3+2] Cycloaddition | High efficiency, good for building complexity. | beilstein-journals.org, nih.gov |

| Michael/Nef/Cyclization | Nitromethane + Coumarin | One-Pot Sequential Reaction | Forms ring via rearrangement and cyclization. | rsc.org, researchgate.net, researchgate.net |

| Conjugate Addition/Lactamisation | Diorganozinc + Nitroacrylate + Imine | One-Pot Sequential Reaction | Stereoselective, forms multiple stereocenters. | ucl.ac.uk |

Stereoselective Synthesis and Enantioselective Approaches to Chiral 5-Phenylpyrrolidine-2,4-dione Derivatives

Controlling the stereochemistry during the synthesis of pyrrolidinedione derivatives is critical, as biological activity is often dependent on the specific spatial arrangement of substituents.

Diastereoselective Synthesis: Several methods afford high levels of diastereoselectivity. The one-pot reaction involving a conjugate addition, nitro-Mannich reaction, and subsequent lactamisation has been shown to generate three contiguous stereocenters with high diastereoselectivity, yielding a single diastereoisomer. ucl.ac.uk Similarly, the three-component [3+2] cycloaddition reactions used to synthesize pyrrolidine adducts are often highly diastereoselective. beilstein-journals.org Modern catalytic methods, such as Palladium-catalyzed intramolecular carboamination of alkenes, also provide stereoselective access to substituted pyrrolidines. umich.edu

Enantioselective Approaches: The development of enantioselective variants allows for the synthesis of specific enantiomers. The use of chiral catalysts or auxiliaries is a common strategy. For example, a chiral phosphoramidite (B1245037) ligand has been successfully used to achieve a moderate enantiomeric excess (52% ee) in the synthesis of a pyrrolidinone via a conjugate addition-nitro-Mannich reaction sequence. ucl.ac.uk An alternative approach is the use of chiral starting materials. The 1,3-dipolar cycloaddition between a chiral nitrone and N-substituted maleimides has been reported to produce enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov A fully enantioselective strategy based on C(sp3)-H activation has also been developed for the synthesis of complex proline analogs, highlighting the power of this modern methodology. nih.gov

Green Chemistry Principles Applied to 5-Phenylpyrrolidine-2,4-dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Key strategies include the use of safer solvents, improving reaction efficiency, and employing reusable catalysts.

Multicomponent reactions (MCRs) are inherently green as they increase pot, atom, and step economy by combining several steps into a single operation, reducing waste and energy consumption. nih.govbeilstein-journals.org The use of acetonitrile (B52724) (MeCN) as a preferable green solvent has been noted in these MCRs for the synthesis of pyrrolidinedione-fused systems. nih.govbeilstein-journals.org

Microwave-assisted synthesis offers another green alternative, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of malononitrile (B47326) derivatives from N-phenylpyrrolidine-2,5-dione has been achieved using a solvent-free, microwave-assisted method, which is both efficient and environmentally friendly. derpharmachemica.com

The use of heterogeneous or reusable catalysts is also a cornerstone of green synthesis. Dawson-type heteropolyacids have been employed as efficient and recyclable catalysts for the synthesis of N-sulfonyl pyrrolidine-2,5-diones. tandfonline.com

Derivatization and Functionalization Strategies for 5-Phenylpyrrolidine-2,4-dione Scaffolds

The functionalization of the 5-phenylpyrrolidine-2,4-dione scaffold is essential for creating structural diversity and modulating its chemical and biological properties. researchgate.net Derivatization can occur at the nitrogen atom or the carbon atoms of the pyrrolidinedione ring.

N-Substitution and C-Substitution Reactions on the Pyrrolidinedione Ring

N-Substitution: The imide nitrogen of the pyrrolidinedione ring is a common site for functionalization. N-substituted derivatives are readily prepared by using a primary amine in the initial cyclization reaction with a succinic acid or anhydride precursor. This has been demonstrated in the synthesis of a wide range of derivatives, including:

N-Aryl derivatives: Prepared by heating 3-phenylsuccinic acid with various arylamines. uj.edu.pl

N-Allyl derivatives: Synthesized via N-allylation of a pre-formed pyrrolidine adduct using an allyl bromide. nih.govbeilstein-journals.org

N-Sulfonyl derivatives: Formed in a three-step sequence involving carbamoylation, sulfamoylation, and condensation using a heteropolyacid catalyst. tandfonline.com

N-Aminoaryl derivatives: Synthesized by cyclizing 3-phenylsuccinic acids with arylhydrazines. uj.edu.plnih.gov

N-(chloropropyl) derivatives: The presence of a reactive chloropropyl group allows for further nucleophilic substitution reactions. cymitquimica.com

C-Substitution: Introducing substituents onto the carbon backbone of the ring allows for significant structural modification.

C3-Substitution: The C3 position is frequently substituted. Syntheses often start with a pre-substituted precursor, such as 3-phenylsuccinic acid, to yield 3-phenylpyrrolidine-2,5-diones. uj.edu.pl Michael addition reactions involving maleimide precursors are also used to introduce bulky substituents at the C3 position. core.ac.uk

C5-Substitution: The titular 5-phenyl group is typically introduced by using a starting material that already contains this feature, such as benzaldehyde (B42025) in a multicomponent reaction beilstein-journals.orgdiva-portal.org or a phenyl-substituted precursor in a cyclization.

C3-Alkylidene Substitution: The formation of an exocyclic double bond at the C3 position creates an (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-dione, which can act as a key intermediate for further reactions, such as 1,3-dipolar cycloadditions, to build complex dispiropyrrolidine structures. researchgate.net

| Substitution Type | Position | Reaction/Strategy | Example Reagent/Precursor | Resulting Substituent | Reference(s) |

| N-Substitution | N1 | Cyclization with Arylamine | Aniline | Phenyl | uj.edu.pl |

| N-Substitution | N1 | N-Allylation | 3-Bromopropene | Allyl | beilstein-journals.org, nih.gov |

| N-Substitution | N1 | Sulfamoylation/Condensation | Sulfamoyl chloride | Sulfonamide group | tandfonline.com |

| C-Substitution | C3 | Cyclization of substituted acid | 3-Phenylsuccinic acid | Phenyl | uj.edu.pl |

| C-Substitution | C3 | Michael Addition | 2-Phenylindolizine | 2-Phenyl-3-indolizinyl | core.ac.uk |

| C-Substitution | C5 | Multicomponent Reaction | Benzaldehyde | Phenyl | beilstein-journals.org, diva-portal.org |

| C-Substitution | C3 | Knoevenagel-type Condensation | Aromatic Aldehyde | Arylidene | researchgate.net |

Multicomponent Reactions Incorporating 5-Phenylpyrrolidine-2,4-dione Precursors

Multicomponent reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity, making it a highly attractive method for generating molecular diversity and complexity. researchgate.net In the context of 5-phenylpyrrolidine-2,4-dione and its analogues, MCRs provide a versatile platform for the rapid assembly of highly functionalized heterocyclic scaffolds from simple precursors. researchgate.netrsc.org

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in this field due to the unique reactivity of the isocyanide functional group. wikipedia.orgwikipedia.org These reactions allow for the creation of complex amide derivatives in a single step.

A notable example involves a novel isocyanide-based MCR that leads to the formation of α-acyloxyacrylamides. These intermediates can then undergo a base-mediated rearrangement to selectively yield pyrrolidine-2,5-dione derivatives, which are structural isomers of the tetramic acid core. mdpi.com The initial MCR involves the reaction of two molecules of an arylacetic acid with two molecules of an isocyanide. mdpi.com The resulting α-acyloxyacrylamide can then be treated with a base, triggering an intramolecular cyclization to form substituted 3-hydroxy-4-phenylpyrrolidine-2,5-diones. mdpi.com This two-step, one-pot sequence demonstrates the utility of MCRs in accessing complex pyrrolidinedione systems. Detailed findings from this research, showcasing the synthesis of various analogues, are presented in Table 1.

Table 1: Synthesis of 3-Hydroxy-4-phenylpyrrolidine-2,5-dione Analogues via MCR and Rearrangement mdpi.com

| Entry | Arylacetic Acid | Isocyanide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetic acid | Butyl isocyanide | 3-Benzyl-1-butyl-3-hydroxy-4-phenylpyrrolidine-2,5-dione | 75 |

| 2 | 4-Chlorophenylacetic acid | Butyl isocyanide | 1-Butyl-3-(4-chlorobenzyl)-4-(4-chlorophenyl)-3-hydroxypyrrolidine-2,5-dione | 80 |

| 3 | Phenylacetic acid | Benzyl isocyanide | 1,3-Dibenzyl-3-hydroxy-4-phenylpyrrolidine-2,5-dione | 78 |

| 4 | 4-Chlorophenylacetic acid | Benzyl isocyanide | 1-Benzyl-3-(4-chlorobenzyl)-4-(4-chlorophenyl)-3-hydroxypyrrolidine-2,5-dione | 82 |

| 5 | 3-Methoxyphenylacetic acid | Benzyl isocyanide | 1-Benzyl-3-hydroxy-3-(3-methoxybenzyl)-4-(3-methoxyphenyl)pyrrolidine-2,5-dione | 70 |

Another significant application of MCRs is the three-component 1,3-dipolar cycloaddition reaction. This strategy has been employed for the synthesis of complex spiropyrrolidine frameworks, which are valuable in medicinal chemistry. In these reactions, precursors such as (E)-3-arylidene-1-phenylpyrrolidine-2,5-diones (succinimides) act as the dipolarophiles. nih.gov The reaction proceeds by generating an azomethine ylide in situ from the condensation of an α-amino acid (like 2-phenylglycine or sarcosine) and a cyclic 1,2-diketone (such as isatin (B1672199) or acenaphthenequinone). nih.gov This ylide then undergoes a [3+2] cycloaddition with the succinimide (B58015) precursor to yield highly substituted dispiropyrrolidine derivatives with excellent regio- and diastereoselectivity. nih.gov The versatility of this method allows for the creation of a diverse library of complex spiro-heterocycles by varying the three components.

Table 2: Three-Component Synthesis of Dispiropyrrolidine Derivatives nih.gov

| Entry | (E)-3-arylidene-1-phenylpyrrolidine-2,5-dione | α-Amino Acid | 1,2-Diketone | Product Structure (Major Diastereomer) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Benzylidene-1-phenylpyrrolidine-2,5-dione | 2-Phenylglycine | Isatin | Dispiro[acenaphthylene-1,2'-pyrrolidine-3',3''-indole]-2'',5'-dione derivative | 88 |

| 2 | 3-(4-Chlorobenzylidene)-1-phenylpyrrolidine-2,5-dione | 2-Phenylglycine | Isatin | Dispiro[acenaphthylene-1,2'-pyrrolidine-3',3''-indole]-2'',5'-dione derivative | 90 |

| 3 | 3-Benzylidene-1-phenylpyrrolidine-2,5-dione | Sarcosine | Isatin | Dispiro[acenaphthylene-1,2'-pyrrolidine-3',3''-indole]-2'',5'-dione derivative | 85 |

| 4 | 3-Benzylidene-1-phenylpyrrolidine-2,5-dione | 2-Phenylglycine | Acenaphthenequinone | Dispiro[acenaphthylene-1,2'-pyrrolidine-3',3''-indole]-2'',5'-dione derivative | 86 |

Furthermore, the structural core of pyrrolidine-2,4-dione (B1332186) is found in tetramic acids, which have been utilized as chiral precursors in novel four-component reactions (MCR4). These reactions combine a tetramic acid, an aldehyde, an isocyanide, and a dienophile to produce complex hexa-substituted benzenes in a single pot, often with stereocontrol. ingentaconnect.comiucc.ac.il This highlights the potential of pyrrolidinedione-type structures to serve as foundational building blocks in sophisticated MCRs for constructing highly complex molecular architectures.

Electrophilic and Nucleophilic Reactions of the 5-Phenylpyrrolidine-2,4-dione Moiety

The reactivity of the 5-phenylpyrrolidine-2,4-dione ring is dictated by its structural features. The dicarbonyl arrangement makes the C3 methylene (B1212753) protons acidic, enabling deprotonation to form a nucleophilic enolate. Conversely, the electron-deficient nature of the carbonyl carbons and the conjugated system in its derivatives renders them susceptible to nucleophilic attack.

Nucleophilic Character:

The C3 position of the pyrrolidine-2,4-dione ring is a soft nucleophile, particularly when deprotonated. This nucleophilicity has been systematically studied. In a comparative analysis of cyclic C-nucleophiles reacting with electrophilic cysteine sulfenic acid, 1-phenylpyrrolidine-2,4-dione (B108830) was found to be significantly more reactive than its parent scaffold, pyrrolidine-2,4-dione. nih.gov The N-phenyl substituent enhances reactivity; 1-phenylpyrrolidine-2,4-dione is approximately 250-fold more reactive than the unsubstituted pyrrolidine-2,4-dione and 5-fold more reactive than the common benchmark nucleophile, dimedone. nih.gov This highlights the activating effect of N-arylation on the nucleophilicity of the dione (B5365651) ring system.

The enolate generated from pyrrolidine-2,4-dione derivatives can participate in various bond-forming reactions. For instance, the conjugate addition (Michael reaction) of these nucleophiles to activated alkenes is a common strategy. The reaction of N-substituted maleimides, which share the dione feature, with nucleophiles like ketones can be catalyzed to form functionalized succinimide products. mdpi.com

Electrophilic Character:

Derivatives of the pyrrolidine-dione core, particularly those with an exocyclic double bond at the C3 position (e.g., (E)-3-arylidene-1-phenylpyrrolidine-2,5-diones), serve as excellent electrophiles and dipolarophiles. These compounds readily participate in multicomponent 1,3-dipolar cycloaddition reactions. nih.govrsc.org In these reactions, an azomethine ylide, generated in situ from an amino acid and a ketone, acts as the 1,3-dipole that attacks the electron-deficient alkene (the dipolarophile). nih.govrsc.org This powerful strategy allows for the diastereoselective synthesis of complex spiroheterocyclic scaffolds, such as dispiropyrrolidines. nih.govrsc.org

The following table summarizes the optimization of a [3+2] cycloaddition reaction involving (E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione as the electrophilic component.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methanol | Reflux | 12 | 85 | rsc.org |

| 2 | Ethanol | Reflux | 12 | 79 | rsc.org |

| 3 | Acetonitrile | Reflux | 24 | 56 | rsc.org |

| 4 | Toluene | Reflux | 24 | 45 | rsc.org |

| 5 | Water | Room Temp | 48 | Low Yield | nih.gov |

Metal-Catalyzed Reactions and Organocatalysis in 5-Phenylpyrrolidine-2,4-dione Chemistry

Catalysis provides efficient and selective pathways for modifying the 5-phenylpyrrolidine-2,4-dione core and its analogs, enabling reactions that are otherwise difficult to achieve.

Metal-Catalyzed Reactions:

Transition metals like copper, palladium, and rhodium are widely employed to catalyze transformations involving this scaffold.

Copper Catalysis: Copper(II) salts have been shown to catalyze the oxygenation and cyclization of alkene-tethered amides to produce N-alkoxy-pyrrolidine-2,5-diones, including 1-ethoxy-3-ethyl-3-phenylpyrrolidine-2,5-dione. nih.gov Copper sulfate (B86663) is also effective in multicomponent reactions for synthesizing complex spirotetrahydrocarbazoles, where a cyclic dione participates in a Diels-Alder type reaction. beilstein-archives.org

Palladium Catalysis: Palladium catalysts are versatile for various coupling reactions. While often used for C-H activation and arylation of related pyrrolidine systems, they are also key in domino reactions. acs.org For example, a palladium-catalyzed domino aminocarbonylation of alkynols provides a direct route to itaconimides (alkylidene-pyrrolidine-2,5-diones). acs.org

Rhodium Catalysis: Rhodium catalysts can facilitate the C-H alkenylation of the phenyl ring in N-substituted phenylpyrrolidine diones, directed by the enolate. This process leads to the formation of benzopyran heterocycles through a domino sequence involving C-C and C-O bond formation. researchgate.net

Ruthenium Catalysis: Ruthenium complexes, such as [Ru(p-cymene)Cl2]2, have been used for the regioselective functionalization of carbazoles and indolines with maleimides, demonstrating the utility of the pyrrolidine-2,5-dione core as a reactant in C-H activation contexts. rsc.org

Organocatalysis:

Organocatalysis offers a metal-free alternative for the enantioselective functionalization of the pyrrolidine-dione ring. Chiral primary amines and their derivatives are particularly effective. For instance, the asymmetric conjugate addition of ketones to N-phenylmaleimide can be catalyzed by a chiral primary amine-salicylamide. mdpi.com This reaction proceeds via the formation of a transient enamine from the ketone and the catalyst, which then attacks the maleimide electrophile in a stereocontrolled manner. This method has been used to synthesize various 3-substituted-1-phenylpyrrolidine-2,5-diones with moderate to good diastereoselectivity. mdpi.com

The following table shows representative results for the organocatalyzed conjugate addition of various cyclic ketones to N-phenylmaleimide.

| Ketone | Product | Global Yield (%) | anti/syn Ratio | Reference |

|---|---|---|---|---|

| Cyclopentanone | 3-(2-Oxocyclopentyl)-1-phenylpyrrolidine-2,5-dione | 89 | 51/49 | mdpi.com |

| Cycloheptanone | 3-(2-Oxocycloheptyl)-1-phenylpyrrolidine-2,5-dione | 92 | 66/34 | mdpi.com |

| N-Boc-4-piperidone | 3-(4-Oxo-1-tert-butoxycarbonylpiperidin-3-yl)-1-phenylpyrrolidin-2,5-dione | 94 | 56/44 | mdpi.com |

| N-Propyl-4-piperidone | 3-(4-Oxo-1-propylpiperidin-3-yl)-1-phenylpyrrolidine-2,5-dione | 91 | 65/35 | mdpi.com |

Photochemical and Thermochemical Transformations of 5-Phenylpyrrolidine-2,4-dione Derivatives

Light and heat can be used to induce unique transformations of the pyrrolidine-dione ring system, leading to novel molecular architectures.

Photochemical Transformations:

The pyrrolidine-2,5-dione motif, particularly as N-phenylmaleimide, can act as a dienophile in photochemical cycloadditions. Irradiation of benzotriazoles in the presence of N-phenylmaleimide leads to the extrusion of nitrogen and the formation of a diradical intermediate. nih.gov This intermediate can then undergo an intermolecular cycloaddition with the maleimide to yield complex dihydropyrrolo[3,4-b]indoles. nih.gov

Another photochemical application involves the use of 3-methylene-1-phenylpyrrolidine-2,5-dione in photo-induced C-H arylation reactions. rsc.org Under irradiation with blue LEDs in the presence of an electron donor-acceptor complex, the methylene group can be transformed, making the compound a suitable substrate for accessing arylated pyrrole-2,5-dione products. rsc.org Furthermore, photochemical ring-contractions of related five-membered lactam enolates have been shown to be an efficient method for synthesizing highly substituted cyclopropanes. bris.ac.uk

Thermochemical Transformations:

Heat is commonly used in the synthesis of the pyrrolidine-dione ring itself. The cyclization of 3-phenylsuccinic acids with arylamines or arylhydrazines to form N-aryl or N-aminoaryl substituted 3-phenylpyrrolidine-2,5-diones is typically achieved by heating the reaction mixture to high temperatures (190-200°C). uj.edu.pl This process involves the formation of an amic acid intermediate followed by dehydration and ring closure.

Reaction Mechanism Elucidation for 5-Phenylpyrrolidine-2,4-dione Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. A combination of experimental studies and computational modeling has provided significant insights.

Mechanisms of Nucleophilic/Electrophilic Reactions:

The enhanced reactivity of N-arylated pyrrolidine-2,4-diones as nucleophiles is attributed to electronic factors. nih.gov The N-phenyl group can influence the electronic distribution within the ring, affecting the stability of the enolate intermediate. For the [3+2] cycloaddition reactions, density functional theory (DFT) calculations have been employed to rationalize the observed high regio- and diastereoselectivity. rsc.org These studies confirm that the reaction proceeds via a concerted but asynchronous transition state, and they can predict which regioisomer (the kinetic product) will be preferentially formed. rsc.org

Catalytic Reaction Mechanisms:

For metal-catalyzed reactions, the mechanism often involves a catalytic cycle. In the palladium-catalyzed aminocarbonylation to form itaconimides, a proposed mechanism involves the in situ reduction of a Pd(II) precursor to a Pd(0) species. acs.org This is followed by coordination to the alkyne, insertion to form an alkenyl-Pd intermediate, and subsequent carbonylation and cyclization steps to yield the final product. acs.org In palladium-catalyzed aminoacetoxylation reactions, a cis-aminopalladation of the alkene is often a key stereodetermining step. acs.org

Photochemical Mechanisms:

Photochemical reactions often proceed through high-energy intermediates. The reaction between benzotriazoles and N-phenylmaleimide is proposed to initiate with the photo-induced extrusion of N₂ from the benzotriazole, forming a reactive 1,3-diradical. nih.gov This diradical is then trapped by the maleimide in a cycloaddition reaction. The nature of these short-lived intermediates is often probed using spectroscopic techniques and computational studies.

Computational Studies:

Quantum chemical calculations, particularly DFT, are invaluable tools for studying these transformations. They have been used to investigate the molecular geometry, vibrational frequencies, electronic features, and non-linear optical properties of pyrrolidine-dione derivatives. nih.gov Such studies help to correlate the molecular structure with reactivity and provide a theoretical foundation for the experimental observations. For example, Natural Bond Orbital (NBO) analysis can reveal information about bonding and anti-bonding orbital interactions, which are key to understanding intramolecular interactions and reaction pathways. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in 5 Phenylpyrrolidine 2,4 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis of 5-Phenylpyrrolidine-2,4-dione

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Phenylpyrrolidine-2,4-dione in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. However, the pyrrolidine-2,4-dione (B1332186) moiety can exist in a dynamic equilibrium between several tautomeric forms, primarily the keto-dione form and two distinct enol forms. This tautomerism significantly influences the observed NMR spectra.

In solvents like DMSO-d₆, which can accept hydrogen bonds, the interconversion between tautomers can be fast on the NMR timescale. jst-ud.vnbeilstein-journals.org This rapid exchange often leads to the broadening of certain signals in the ¹³C NMR spectrum, particularly those of the carbon atoms involved in the tautomerism. beilstein-journals.org In contrast, spectra recorded in less polar solvents like CDCl₃ may show sharper signals, indicating a preference for a single tautomeric form. beilstein-journals.org

Two-dimensional (2D) NMR experiments are crucial for definitive assignments and detailed structural insights.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to map out the spin systems within the molecule. researchgate.netlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is essential for identifying quaternary carbons and piecing together the molecular skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing critical information about the molecule's stereochemistry and conformation. libretexts.org

These techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, even in complex derivatives, and provide evidence for the predominant tautomeric form in a given solvent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Phenylpyrrolidine-dione Derivative. Note: Data is for the related compound 5-(4-Chlorophenyl)-4-(1-methylamino)ethylidene-1-phenylpyrrolidine-2,3-dione to illustrate typical chemical shifts. researchgate.net

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 11.18 | - |

| Aromatic-H | 7.17 - 7.42 | 119.82 - 137.47 |

| C5-H | 5.76 | 60.33 |

| CH₃ (on exocyclic C) | 1.83 | 15.01 |

| N-CH₃ | 2.77 | 28.53 |

| C=O (Amide) | - | 165.57 |

| C=O (Ketone) | - | 176.44 |

| C=C (Exocyclic) | - | 93.30, 164.44 |

X-ray Diffraction Studies of 5-Phenylpyrrolidine-2,4-dione and its Co-crystals

X-ray studies confirm the geometry of the five-membered ring and how molecules pack in the crystal lattice. nih.gov In the crystal, molecules are often connected through intermolecular hydrogen bonds, such as N–H···O interactions, which link molecules into dimers or more complex networks. nih.gov The introduction of a phenyl group at the C5 position is expected to significantly influence this packing arrangement due to steric effects and potential for π-π stacking interactions between aromatic rings.

Furthermore, the pyrrolidine-2,4-dione scaffold is of interest in the field of crystal engineering, particularly for the formation of pharmaceutical co-crystals. nih.govsci-hub.box Co-crystals are multi-component crystals formed between an active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer. By co-crystallizing a molecule like 5-phenylpyrrolidine-2,4-dione with other compounds, it is possible to modify its physicochemical properties, such as solubility and stability, without altering the covalent structure of the molecule itself. X-ray diffraction is the definitive method for confirming the formation of a new co-crystal phase and characterizing the hydrogen bonding and other non-covalent interactions that hold the structure together. sci-hub.box

Table 2: Crystallographic Data for the Related Compound Pyrrolidine-2,5-dione. nih.gov

| Parameter | Value |

| Chemical Formula | C₄H₅NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| Volume (ų) | 904.00 (8) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 135 |

Mass Spectrometry Techniques in the Analysis of 5-Phenylpyrrolidine-2,4-dione and its Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For a molecule like 5-phenylpyrrolidine-2,4-dione, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. mjcce.org.mkmdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this molecular ion, allowing for the unambiguous determination of its elemental formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the isolated molecular ion. By inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that acts as a structural fingerprint. For 5-phenylpyrrolidine-2,4-dione, key fragmentation pathways would likely include:

Cleavage of the bond between the phenyl group and the pyrrolidine (B122466) ring.

Loss of carbon monoxide (CO) from the dione (B5365651) system.

Ring-opening reactions followed by subsequent fragmentation.

Analyzing the masses of these fragment ions allows researchers to confirm the connectivity of the molecule and identify unknown reaction products or metabolites by comparing their fragmentation patterns to that of the parent compound. nih.govmdpi.com

Table 3: Predicted Mass Spectrometry Data for 5-Phenylpyrrolidine-2,4-dione (C₁₀H₉NO₂).

| Ion | Formula | Predicted m/z (Exact Mass) | Description |

| [M]⁺˙ | [C₁₀H₉NO₂]⁺˙ | 175.06 | Molecular Ion |

| [M+H]⁺ | [C₁₀H₁₀NO₂]⁺ | 176.07 | Protonated Molecular Ion |

| [M-CO]⁺˙ | [C₉H₉NO]⁺˙ | 147.07 | Loss of Carbon Monoxide |

| [M-C₆H₅]⁺ | [C₄H₄NO₂]⁺ | 98.02 | Loss of Phenyl Radical |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl Cation |

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Interactions and Tautomerism in 5-Phenylpyrrolidine-2,4-dione

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. nih.gov These techniques measure the vibrational frequencies of chemical bonds. The position, intensity, and shape of the vibrational bands are sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding. tum.de

For 5-phenylpyrrolidine-2,4-dione, vibrational spectroscopy is particularly useful for studying the keto-enol tautomerism. beilstein-journals.org

Keto Form: The diketone tautomer is characterized by strong absorption bands in the carbonyl (C=O) stretching region, typically between 1650 and 1750 cm⁻¹. The spectrum would show distinct bands corresponding to the amide carbonyl and the ketone carbonyl. A band for N-H stretching would also be present, usually above 3200 cm⁻¹.

Enol Form: The presence of an enol tautomer would lead to significant changes in the spectrum. A broad O-H stretching band would appear (typically 3200-3600 cm⁻¹), while the C=O stretching region would be altered. A C=C stretching band would also appear (around 1600-1650 cm⁻¹), and the characteristics of the remaining C=O band would shift due to conjugation.

By comparing the experimental spectra with theoretical calculations or by observing spectral changes in different solvents, researchers can gain insight into the dominant tautomeric form and the extent of intermolecular hydrogen bonding in both solution and the solid state. researchgate.netresearchgate.net

Table 4: Typical Infrared (IR) Absorption Frequencies for Functional Groups in 5-Phenylpyrrolidine-2,4-dione Tautomers.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Tautomer(s) |

| O-H | Stretch, H-bonded | 3200 - 3600 (broad) | Enol |

| N-H | Stretch | 3200 - 3400 | Keto, Enol |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Keto, Enol |

| C=O (Amide) | Stretch | 1680 - 1720 | Keto, Enol |

| C=O (Ketone) | Stretch | 1700 - 1750 | Keto |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Keto, Enol |

| C=C (Enol) | Stretch | 1600 - 1650 | Enol |

Computational Chemistry and Theoretical Investigations of 5 Phenylpyrrolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity of 5-Phenylpyrrolidine-2,4-dione

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 5-Phenylpyrrolidine-2,4-dione. Methods like Density Functional Theory (DFT) are employed to elucidate various molecular properties.

Electronic Properties: The electronic properties of 5-Phenylpyrrolidine-2,4-dione, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations can also determine the distribution of electron density, identifying electrophilic and nucleophilic sites within the molecule.

Reactivity Descriptors: Quantum chemical calculations can provide various reactivity descriptors, including:

Electrostatic Potential (ESP): ESP maps reveal the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of vibrational modes and confirms the molecular structure. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d), have been shown to provide vibrational frequencies that are in good agreement with experimental values for similar organic molecules researchgate.net.

A study on 1,4,5-trisubstituted pyrrolidine-2,3-diones utilized DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory to investigate tautomerism, finding that the enamine form is stabilized by an intramolecular hydrogen bond beilstein-journals.org. Similar computational approaches can be applied to 5-Phenylpyrrolidine-2,4-dione to understand its tautomeric equilibria and electronic characteristics.

Conformational Analysis and Potential Energy Surface Mapping of 5-Phenylpyrrolidine-2,4-dione

The biological activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis of 5-Phenylpyrrolidine-2,4-dione involves identifying its stable conformers and the energy barriers between them.

Methodology: A systematic search of the conformational space can be performed using molecular mechanics or quantum chemical methods. The potential energy surface (PES) is mapped by rotating the flexible dihedral angles of the molecule, particularly around the bond connecting the phenyl group to the pyrrolidine (B122466) ring and within the ring itself. For each conformation, the energy is calculated to identify the low-energy, stable structures. A conformational study on N-substituted pyrrolidines utilized computational chemistry to investigate their dynamic behavior, identifying the lowest minimum-energy conformers researchgate.net.

Key Findings from Similar Molecules:

For substituted pyrrolidine systems, the puckering of the five-membered ring is a critical conformational feature.

The relative energies of different conformers can be estimated using thermodynamic calculations, such as the Boltzmann weighting factor, to determine their population at a given temperature researchgate.net.

The transformation between different tautomers or conformers can be studied by locating the transition states on the potential energy surface. For instance, a study on substituted 3-hydroxy-3-pyrroline-2-ones showed a small potential barrier for the transformation between tautomers, indicating a rapid equilibrium beilstein-journals.org.

Molecular Dynamics and Docking Simulations for Mechanistic Insights into 5-Phenylpyrrolidine-2,4-dione Interactions with Biological Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the interaction of 5-Phenylpyrrolidine-2,4-dione with biological receptors.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, 5-Phenylpyrrolidine-2,4-dione, is built and its geometry is optimized.

Grid Generation: A grid box is defined around the active site of the receptor.

Docking Simulation: The ligand is placed in the active site, and various conformations and orientations are sampled. A scoring function is used to rank the poses based on their binding affinity. Software like AutoDock and Glide are commonly used for these simulations mdpi.commdpi.com.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between 5-Phenylpyrrolidine-2,4-dione and the amino acid residues of the receptor's active site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation can:

Assess the stability of the binding mode.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Reveal conformational changes in both the ligand and the protein upon binding.

Simulations are typically performed using software like GROMACS or Desmond with force fields such as AMBER mdpi.com. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time mdpi.comnih.gov.

For example, in a study of phenylspirodrimanes as cannabinoid receptor-2 agonists, docking and MD simulations were used to identify key binding interactions, including π–π stacking and hydrogen bonds nih.gov. A similar approach could be used to elucidate the mechanism of action of 5-Phenylpyrrolidine-2,4-dione at its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Phenylpyrrolidine-2,4-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Methodology: A 2D or 3D-QSAR model for 5-Phenylpyrrolidine-2,4-dione derivatives would involve the following steps:

Data Set: A series of 5-Phenylpyrrolidine-2,4-dione derivatives with experimentally determined biological activities is required.

Molecular Descriptors: For each derivative, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment), and steric descriptors.

Model Development: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a model that correlates the descriptors with the biological activity jmaterenvironsci.comresearchgate.net.

Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques jmaterenvironsci.comnih.gov.

Application: A validated QSAR model can be used to:

Predict the biological activity of new, unsynthesized derivatives of 5-Phenylpyrrolidine-2,4-dione.

Identify the key structural features that are important for activity.

Guide the design of more potent and selective compounds.

For instance, a 2D-QSAR study on 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives identified key molecular descriptors correlated with their antimicrobial activity jmaterenvironsci.com. Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to analyze the steric and electrostatic fields of the molecules and their influence on activity fu-berlin.de.

| QSAR Modeling Steps | Description | Common Tools/Methods |

| Data Collection | Gathering a dataset of compounds with known biological activities. | Literature, chemical databases. |

| Descriptor Calculation | Computing numerical values that represent the chemical structure. | MarvinSketch, ACD/ChemSketch, Gaussian jmaterenvironsci.com. |

| Model Building | Establishing a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) jmaterenvironsci.comresearchgate.net. |

| Model Validation | Assessing the statistical significance and predictive ability of the model. | Cross-validation, external test set jmaterenvironsci.comnih.gov. |

In Silico Prediction of Spectroscopic Parameters for 5-Phenylpyrrolidine-2,4-dione

Computational methods can be used to predict various spectroscopic parameters for 5-Phenylpyrrolidine-2,4-dione, which can aid in its characterization and structural elucidation.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants for 5-Phenylpyrrolidine-2,4-dione can be calculated using quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method with DFT. The calculated chemical shifts can be compared with experimental data to confirm the structure and stereochemistry of the molecule researchgate.net.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of 5-Phenylpyrrolidine-2,4-dione. These calculations provide information about the electronic transitions and can predict the maximum absorption wavelengths (λmax) nih.gov.

Infrared (IR) Spectroscopy: As mentioned in section 5.1, the vibrational frequencies and intensities can be calculated using DFT. The resulting theoretical IR spectrum can be compared with the experimental spectrum to aid in the assignment of the characteristic absorption bands corresponding to the functional groups present in 5-Phenylpyrrolidine-2,4-dione. A comparison of simulated and experimental spectra can provide valuable information about the accuracy of the computational method in describing the vibrational modes researchgate.net.

| Spectroscopic Parameter | Computational Method | Information Obtained |

| NMR Chemical Shifts | GIAO/DFT | Structural confirmation, stereochemistry researchgate.net. |

| UV-Vis λmax | TD-DFT | Electronic transitions, absorption wavelengths nih.gov. |

| IR Frequencies | DFT | Vibrational modes, functional group identification researchgate.net. |

Emerging Applications and Future Research Directions for 5 Phenylpyrrolidine 2,4 Dione

5-Phenylpyrrolidine-2,4-dione as a Versatile Synthetic Intermediate in Complex Molecule Construction

The 5-phenylpyrrolidine-2,4-dione moiety serves as a valuable starting point for the synthesis of more elaborate molecular architectures. The reactivity of the dione (B5365651) system allows for various chemical transformations. For instance, the presence of an acyl group at the 4-position in related pyrrolidinone structures enables functionalization through nucleophilic addition reactions. beilstein-journals.orgbeilstein-journals.org This suggests that the 5-phenylpyrrolidine-2,4-dione scaffold can be similarly modified to introduce additional complexity and functionality.

Multi-component reactions (MCRs) have proven to be an efficient method for synthesizing substituted pyrrolidinone derivatives. beilstein-journals.orgbeilstein-journals.org These reactions allow for the construction of complex molecules from simple starting materials in a single step, highlighting the potential for creating a library of diverse compounds based on the 5-phenylpyrrolidine-2,4-dione framework. The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives from related 3-pyrroline-2-ones demonstrates the scaffold's capacity for chemical elaboration. beilstein-journals.org Such synthetic strategies are crucial for building complex molecules that can be used in drug discovery and materials science.

Advancements in Drug Discovery and Design Efforts Centered on the 5-Phenylpyrrolidine-2,4-dione Scaffold

The pyrrolidine (B122466) ring and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. unipa.it The non-planar, three-dimensional structure of the pyrrolidine ring allows for better exploration of pharmacophore space compared to flat aromatic systems. unipa.itresearchgate.net Derivatives of the broader pyrrolidine-2,5-dione class have shown a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antifungal, and anticancer properties. researchgate.netnih.govnih.gov

Research into derivatives of the closely related pyrrolidine-2,5-dione scaffold has yielded compounds with significant therapeutic potential. For example, studies have identified N-substituted pyrrolidine-2,5-dione derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. nih.gov Similarly, novel pyrrolidine-2,4-dione (B1332186) derivatives containing hydrazine (B178648) and diphenyl ether pharmacophores have been designed and synthesized as potential antifungal agents, with some compounds showing efficacy comparable to or better than the commercial fungicide boscalid. rsc.org The anticonvulsant activity of 1,3-disubstituted pyrrolidine-2,5-diones has also been extensively studied, with structure-activity relationship (SAR) analyses revealing that substituents at the 3-position strongly influence efficacy. nih.gov

These findings underscore the potential of the 5-phenylpyrrolidine-2,4-dione scaffold as a basis for designing new therapeutic agents. The phenyl group at the 5-position offers a site for modification to optimize pharmacokinetic and pharmacodynamic properties.

| Scaffold/Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine-2,4-dione derivatives (with hydrazine and diphenyl ether) | Antifungal | Compound 4h showed an EC50 value of 0.39 μg/mL against Rhizoctonia solani, outperforming the commercial fungicide boscalid. | rsc.org |

| N-substituted pyrrolidine-2,5-dione derivatives | Anti-inflammatory (COX-2 Inhibition) | Compound 13e was identified as the most potent COX-2 inhibitor with an IC50 value of 0.98 μM and a selectivity index of 31.5. | nih.gov |

| 1,3-disubstituted pyrrolidine-2,5-diones | Anticonvulsant | Activity is strongly influenced by the substituent at the 3-position of the pyrrolidine-2,5-dione ring. | nih.gov |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Antimicrobial | Derivatives showed significant activity, mainly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. | nih.govnih.gov |

| Nitrostyrylthiazolidine-2,4-dione derivatives | Antileishmanial | A derivative with a meta-nitro group showed good activity (EC50 = 7 µM) and low cytotoxicity, making it a promising hit compound. | mdpi.com |

Potential in Materials Science and Functional Molecule Development Incorporating 5-Phenylpyrrolidine-2,4-dione

While the primary focus of research on pyrrolidine-dione scaffolds has been in medicinal chemistry, their inherent structural and chemical properties suggest potential applications in materials science. Heterocyclic compounds are widely used in the development of functional materials, including organic light-emitting diodes (OLEDs), sensors, and polymers. The rigid structure of the 5-phenylpyrrolidine-2,4-dione core, combined with the potential for functionalization at the nitrogen atom and the phenyl ring, could be exploited to create novel materials with specific electronic or optical properties. For instance, derivatives could be designed as ligands for transition metals, forming coordination polymers or catalysts. unipa.it The synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) derivatives for use in consumer products like cosmetics and photographic films hints at the broader applicability of related heterocyclic diones beyond pharmaceuticals. bepls.com However, the exploration of 5-phenylpyrrolidine-2,4-dione specifically for materials science applications remains a largely untapped area of research.

Interdisciplinary Research Frontiers for 5-Phenylpyrrolidine-2,4-dione

The versatility of the 5-phenylpyrrolidine-2,4-dione scaffold opens up several interdisciplinary research avenues. The intersection of organic synthesis, computational chemistry, and chemical biology will be crucial for advancing its applications.

Computational Modeling and Drug Design: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can guide the rational design of new derivatives with enhanced biological activity and selectivity. rsc.orgnih.gov

Chemical Biology: Probes based on the 5-phenylpyrrolidine-2,4-dione scaffold could be developed to study biological pathways. For example, fluorescently tagged derivatives could be used to visualize interactions with specific protein targets within cells.

Agrochemicals: As demonstrated by the antifungal activity of related compounds, this scaffold has potential in the development of new pesticides and herbicides. rsc.org This frontier requires collaboration between synthetic chemists and agricultural scientists to optimize for efficacy, environmental stability, and safety.

Unexplored Potential and Future Research Challenges in 5-Phenylpyrrolidine-2,4-dione Chemistry and Biology

Despite its promise, significant potential of the 5-phenylpyrrolidine-2,4-dione scaffold remains unexplored, and several challenges need to be addressed.

Stereoselective Synthesis: The C5 position of the ring is a chiral center, meaning the compound can exist as two enantiomers. Developing efficient stereoselective synthetic methods to produce single enantiomers is critical, as different stereoisomers often exhibit distinct biological activities and profiles. nih.gov

Broader Biological Screening: While research has focused on areas like antifungal and anti-inflammatory activity, the full biological potential of this scaffold is unknown. Screening libraries of 5-phenylpyrrolidine-2,4-dione derivatives against a wider range of biological targets (e.g., kinases, proteases, viral enzymes) could uncover novel therapeutic applications.

Understanding Mechanisms of Action: For active compounds, detailed mechanistic studies are often lacking. Elucidating how these molecules interact with their biological targets at a molecular level is essential for optimizing lead compounds and understanding potential off-target effects.

Exploration in Materials Science: As mentioned, the application of this scaffold in materials science is a major unexplored frontier. Future research should focus on synthesizing and characterizing novel polymers, dyes, and functional materials derived from 5-phenylpyrrolidine-2,4-dione to assess their properties and potential uses.

Q & A

Q. How should researchers handle discrepancies in biological activity between cell-based assays and in vivo models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.